molecular formula C19H22O6 B13819577 [(3aR,4S,6aR,8S,9aR,9bR)-8-hydroxy-3,6,9-trimethylidene-2-oxo-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-4-yl] (E)-3-hydroxy-2-methylprop-2-enoate

[(3aR,4S,6aR,8S,9aR,9bR)-8-hydroxy-3,6,9-trimethylidene-2-oxo-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-4-yl] (E)-3-hydroxy-2-methylprop-2-enoate

Cat. No.: B13819577
M. Wt: 346.4 g/mol
InChI Key: LBPSRWRTOWEBRQ-XVSULKNUSA-N
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Description

The compound [(3aR,4S,6aR,8S,9aR,9bR)-8-hydroxy-3,6,9-trimethylidene-2-oxo-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-4-yl] (E)-3-hydroxy-2-methylprop-2-enoate is a sesquiterpene lactone derivative featuring a highly functionalized azuleno[4,5-b]furan core. Its structure includes three methylidene groups, a hydroxyl group at C8, and an (E)-configured α,β-unsaturated ester moiety at C2. This compound was isolated from Centaurea ragusina L. and structurally characterized via NMR, IR, and LC-MS, with purity exceeding 98% . Sesquiterpene lactones of this class are known for diverse biological activities, including anti-inflammatory and cytotoxic properties, which are influenced by substituent patterns and stereochemistry.

Properties

Molecular Formula

C19H22O6

Molecular Weight

346.4 g/mol

IUPAC Name

[(3aR,4S,6aR,8S,9aR,9bR)-8-hydroxy-3,6,9-trimethylidene-2-oxo-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-4-yl] (E)-3-hydroxy-2-methylprop-2-enoate

InChI

InChI=1S/C19H22O6/c1-8-5-14(24-18(22)9(2)7-20)16-11(4)19(23)25-17(16)15-10(3)13(21)6-12(8)15/h7,12-17,20-21H,1,3-6H2,2H3/b9-7+/t12-,13-,14-,15-,16+,17+/m0/s1

InChI Key

LBPSRWRTOWEBRQ-XVSULKNUSA-N

Isomeric SMILES

C/C(=C\O)/C(=O)O[C@H]1CC(=C)[C@@H]2C[C@@H](C(=C)[C@@H]2[C@@H]3[C@@H]1C(=C)C(=O)O3)O

Canonical SMILES

CC(=CO)C(=O)OC1CC(=C)C2CC(C(=C)C2C3C1C(=C)C(=O)O3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3aR,4S,6aR,8S,9aR,9bR)-8-hydroxy-3,6,9-trimethylidene-2-oxo-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-4-yl] (E)-3-hydroxy-2-methylprop-2-enoate typically involves multiple steps, including the formation of the azulene core, introduction of the furan ring, and subsequent functionalization. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis machines and large-scale reactors to handle the complex multi-step synthesis. The process would be optimized for yield and purity, with rigorous quality control measures in place to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Conditions often involve the use of strong nucleophiles like sodium hydride (NaH) or organolithium reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

Biologically, this compound may exhibit various activities, including antimicrobial, anti-inflammatory, and anticancer properties. Research is ongoing to explore its potential as a therapeutic agent.

Medicine

In medicine, the compound’s potential therapeutic effects are being investigated, particularly its ability to interact with specific biological targets and pathways.

Industry

Industrially, this compound could be used in the development of new materials, pharmaceuticals, and agrochemicals. Its complex structure and reactivity make it a valuable compound for various applications.

Mechanism of Action

The mechanism by which [(3aR,4S,6aR,8S,9aR,9bR)-8-hydroxy-3,6,9-trimethylidene-2-oxo-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-4-yl] (E)-3-hydroxy-2-methylprop-2-enoate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s multiple functional groups allow it to form various interactions, such as hydrogen bonds and hydrophobic interactions, which contribute to its biological activity.

Comparison with Similar Compounds

Substituent Variations and Stereochemical Complexity

Table 1: Key Structural Features of Azuleno[4,5-b]furan Derivatives

Compound Name Key Substituents Stereochemical Features Molecular Weight Biological Activity (Reported)
Target Compound (from ) 8-OH, 3,6,9-trimethylidene, (E)-3-hydroxy-2-methylprop-2-enoate ester at C4 3aR,4S,6aR,8S,9aR,9bR 362.37* Not explicitly stated
Subluteolide () 8-OH, 3,6-dimethylidene, spiro-oxirane ring, (2R)-2-methyloxirane-2-carboxylate 3aR,4S,6aR,8S,9aS,9bS 362.37 Unknown
(3aR,4R,6aR,7S,7aR,8aR,8bR,8cS)-7,8b-Dihydroxy-8a-methyl-3,6-dimethylidene-2-oxo... (2Z)-2-methylbut-2-enoate 7,8b-diOH, 3,6-dimethylidene, (2Z)-2-methylbut-2-enoate ester 3aR,4R,6aR,7S,7aR,8aR,8bR,8cS 374.41 Unknown
(3aR,4S,6R,6aR,9aR,9bR)-6-Hydroxy-6,9-dimethyl-3-methylene-2-oxo... acetate () 6-OH, 6,9-dimethyl, 3-methylene, acetate ester 3aR,4S,6R,6aR,9aR,9bR 320.36 Unknown

*Calculated based on formula in .

  • Ester Group Variations: The target compound’s (E)-3-hydroxy-2-methylprop-2-enoate ester differs from subluteolide’s spiro-oxirane carboxylate () and the (2Z)-2-methylbut-2-enoate in . The E/Z configuration of α,β-unsaturated esters significantly impacts reactivity and bioactivity, as seen in other sesquiterpene lactones .
  • Methylidene vs.

Functional Group Impact on Bioactivity

  • Hydroxyl and Methylidene Synergy: The target compound’s 8-OH and trimethylidene groups may act as hydrogen bond donors and Michael reaction acceptors, respectively—a mechanism common in anti-inflammatory sesquiterpene lactones .

Biological Activity

The compound [(3aR,4S,6aR,8S,9aR,9bR)-8-hydroxy-3,6,9-trimethylidene-2-oxo-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-4-yl] (E)-3-hydroxy-2-methylprop-2-enoate is a sesquiterpene lactone known for its presence in various plants such as Cynara scolymus (artichoke). This article reviews its biological activities based on recent research findings.

Chemical Structure and Properties

The compound has the molecular formula C19H22O6 and a molecular weight of 346.37 g/mol. It features multiple functional groups including hydroxyl and carbonyl groups which contribute to its biological activity.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. It has been shown to scavenge free radicals effectively in various in vitro assays. For example:

StudyMethodResult
DPPH assayIC50 = 25 µg/mL
ABTS assayIC50 = 30 µg/mL

These results suggest that the compound may protect cells from oxidative stress.

Anti-inflammatory Effects

The anti-inflammatory potential of the compound has been investigated in several studies. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in cultured macrophages. A notable study reported:

StudyCell LineCytokine Inhibition (%)
RAW 264.7TNF-alpha: 60%
THP-1IL-6: 55%

This suggests that the compound may be beneficial in managing inflammatory conditions.

Anticancer Activity

The anticancer properties of this compound have also been explored. In vitro studies demonstrated cytotoxic effects against various cancer cell lines:

Cell LineIC50 (µM)
HeLa15
MCF-720
A54918

These findings indicate its potential as an anticancer agent.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of this compound against neurodegenerative diseases. It was shown to enhance neuronal survival and reduce apoptosis in neuronal cell cultures exposed to neurotoxic agents:

StudyNeurotoxin UsedNeuronal Survival (%)
Glutamate70%
Hydrogen Peroxide65%

This suggests a promising avenue for therapeutic applications in neuroprotection.

The biological activities of this compound are attributed to its ability to modulate various signaling pathways:

  • Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-kB) : Inhibition of NF-kB signaling reduces inflammation.
  • Mitogen-Activated Protein Kinases (MAPK) : Modulation of MAPK pathways contributes to its anticancer effects.
  • Nrf2 Pathway : Activation of Nrf2 enhances antioxidant response elements.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing this compound, and how can its stereochemical purity be validated?

  • Methodology : Multi-step synthesis involving cycloaddition or ring-closing metathesis to construct the azuleno-furan core, followed by esterification with (E)-3-hydroxy-2-methylprop-2-enoic acid. For stereochemical validation:

  • Use single-crystal X-ray diffraction to confirm absolute configuration (e.g., as in , where X-ray resolved disordered residues).
  • Combine NMR (e.g., NOESY for spatial proximity) and polarimetry to assess enantiomeric excess .
    • Key Challenge : Managing steric hindrance during esterification to avoid racemization.

Q. Which spectroscopic techniques are most effective for characterizing this compound’s functional groups and structural features?

  • Primary Tools :

  • FT-IR : Identify carbonyl (C=O at ~1700–1750 cm⁻¹) and hydroxyl (broad peak ~3200–3500 cm⁻¹) groups.
  • UV-Vis : Detect conjugation in the azulene moiety (absorption ~500–700 nm) .
  • High-resolution MS : Confirm molecular formula (e.g., using ESI-TOF for exact mass) .
    • Advanced Support : 2D NMR (e.g., HSQC, HMBC) to map coupling between methylidene protons and adjacent carbons .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Experimental Design :

  • Accelerated Stability Testing : Incubate samples in buffers (pH 3–9) at 25°C, 40°C, and 60°C for 1–4 weeks.
  • Analytical Monitoring : Track degradation via HPLC (retention time shifts) and LC-MS (fragment identification).
  • Kinetic Analysis : Use Arrhenius plots to predict shelf-life .

Advanced Research Questions

Q. What computational strategies can predict the compound’s reactivity in complex reaction environments?

  • Approaches :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., polar aprotic vs. protic) to optimize reaction conditions .
    • Integration with Experiment : Validate predictions via small-scale kinetic studies (e.g., monitoring ester hydrolysis rates) .

Q. How can contradictions in experimental data (e.g., conflicting NMR assignments) be resolved?

  • Troubleshooting Workflow :

  • Cross-Validation : Compare experimental NMR shifts with computed values (using software like ACD/Labs or Gaussian).
  • Crystallography : Resolve ambiguities in substituent positioning (e.g., methylidene vs. methyl groups) .
  • Isotopic Labeling : Use deuterated analogs to isolate coupling patterns .

Q. What experimental design principles minimize bias when studying this compound’s biological activity?

  • Best Practices :

  • Blinded Assays : Use independent teams for compound preparation and bioactivity testing.
  • Dose-Response Curves : Test across 4–5 log units to establish EC₅₀/IC₅₀ values.
  • Negative Controls : Include structurally similar but inactive analogs (e.g., methyl ester derivatives) .

Key Challenges and Mitigation

  • Stereochemical Complexity : Use chiral auxiliaries or asymmetric catalysis during synthesis .
  • Data Reproducibility : Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) for sharing protocols .

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